molecular formula C5H12BF3KN B1455240 Potassium [(diethylamino)methyl]trifluoroborate CAS No. 936329-95-2

Potassium [(diethylamino)methyl]trifluoroborate

Cat. No.: B1455240
CAS No.: 936329-95-2
M. Wt: 193.06 g/mol
InChI Key: XFGVBBZAWCUUAZ-UHFFFAOYSA-N
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Description

Potassium [(diethylamino)methyl]trifluoroborate is a useful research compound. Its molecular formula is C5H12BF3KN and its molecular weight is 193.06 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Potassium [(diethylamino)methyl]trifluoroborate plays a significant role in biochemical reactions, particularly in cross-coupling reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium complexes. These reactions are crucial for forming carbon-carbon bonds in organic synthesis. The compound’s stability under oxidative conditions and its compatibility with various functional groups make it a valuable reagent in biochemical research .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, thereby affecting cellular functions. Additionally, its impact on gene expression can result in altered protein synthesis, which may influence cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable complexes with metal ions, such as palladium, is central to its role in catalytic reactions. These interactions can lead to changes in gene expression and enzyme activity, thereby influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under inert atmosphere and low temperatures, such as -20°C. Its stability may decrease over extended periods or under different storage conditions. Long-term studies have shown that the compound can maintain its activity in in vitro and in vivo experiments, although degradation may occur under certain conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant biochemical activity. At higher doses, toxic or adverse effects may be observed. These effects can include changes in cellular function, metabolic disturbances, and potential organ toxicity. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound’s role in cross-coupling reactions highlights its importance in metabolic flux and the synthesis of complex organic molecules. These interactions can influence metabolite levels and overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its biochemical activity and overall efficacy in experimental applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Its localization can impact its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular distribution of the compound is essential for optimizing its use in biochemical research .

Properties

IUPAC Name

potassium;diethylaminomethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BF3N.K/c1-3-10(4-2)5-6(7,8)9;/h3-5H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGVBBZAWCUUAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN(CC)CC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678460
Record name Potassium [(diethylamino)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936329-95-2
Record name Borate(1-), [(diethylamino)methyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936329-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium [(diethylamino)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.